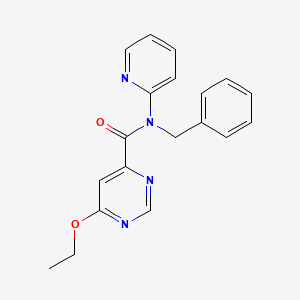

N-benzyl-6-ethoxy-N-(pyridin-2-yl)pyrimidine-4-carboxamide

描述

The compound N-benzyl-6-ethoxy-N-(pyridin-2-yl)pyrimidine-4-carboxamide is a pyrimidine-based molecule featuring a benzyl group, an ethoxy substituent, and a pyridin-2-yl moiety.

属性

IUPAC Name |

N-benzyl-6-ethoxy-N-pyridin-2-ylpyrimidine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N4O2/c1-2-25-18-12-16(21-14-22-18)19(24)23(17-10-6-7-11-20-17)13-15-8-4-3-5-9-15/h3-12,14H,2,13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYGJFJAMKPBKRM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC=NC(=C1)C(=O)N(CC2=CC=CC=C2)C3=CC=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-6-ethoxy-N-(pyridin-2-yl)pyrimidine-4-carboxamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrimidine core, followed by the introduction of the benzyl, ethoxy, and pyridinyl substituents. The key steps include:

Formation of the Pyrimidine Core: This can be achieved through a cyclization reaction involving appropriate precursors such as amidines and β-diketones.

Introduction of the Benzyl Group: This step often involves a nucleophilic substitution reaction where a benzyl halide reacts with the pyrimidine core.

Ethoxy Group Addition: The ethoxy group can be introduced via an alkylation reaction using ethyl halides.

Pyridinyl Group Addition: The pyridinyl group is typically introduced through a coupling reaction, such as a Suzuki-Miyaura coupling, involving a pyridinyl boronic acid and the pyrimidine core.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts to improve yield and reduce production costs.

化学反应分析

Types of Reactions

N-benzyl-6-ethoxy-N-(pyridin-2-yl)pyrimidine-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents present on the pyrimidine ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

Substitution: Benzyl halides, ethyl halides, pyridinyl boronic acids, and appropriate catalysts for coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.

科学研究应用

Antitubercular Activity

One of the primary applications of N-benzyl-6-ethoxy-N-(pyridin-2-yl)pyrimidine-4-carboxamide is in the fight against tuberculosis (TB). Tuberculosis, caused by Mycobacterium tuberculosis, poses a global health challenge, necessitating the discovery of novel therapeutic agents.

Research Findings:

- A series of derivatives based on this compound have been synthesized and evaluated for their antitubercular activity. The compounds were tested against Mycobacterium tuberculosis H37Ra using in vitro assays to determine their efficacy.

- The most active derivatives exhibited significant inhibitory concentrations (IC50 and IC90 values), indicating their potential as effective antitubercular agents. The mechanism of action appears to involve binding to specific molecular targets within the bacterial cells, disrupting their function and leading to cell death.

Structural Characteristics

The unique structural features of this compound contribute to its biological activity. The presence of an ethoxy group at the 6-position and a pyridinyl group at the 2-position enhances its interaction with biological targets, setting it apart from other similar compounds.

Broader Therapeutic Potential

Beyond its antitubercular applications, there is emerging interest in exploring this compound for other therapeutic areas:

Potential Applications:

- Anti-inflammatory Effects: Some studies have indicated that pyrimidine derivatives exhibit anti-inflammatory properties, which could be explored further for conditions involving chronic inflammation .

- Antiviral Activity: Given the structural similarities with other compounds known to inhibit viral replication, future research may investigate its efficacy against viral pathogens, including coronaviruses .

作用机制

The mechanism of action of N-benzyl-6-ethoxy-N-(pyridin-2-yl)pyrimidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a therapeutic effect. The exact pathways involved depend on the specific application and the biological context in which the compound is used.

相似化合物的比较

Comparison with Structurally Similar Compounds

The evidence provided includes three compounds with partial structural overlap or functional group similarities. Below is a detailed analysis:

Compound 306988-77-2: N-Benzylidene-4-(4-methylbenzyl)-1-piperazinamine

- Core Structure : Piperazine ring with benzylidene and 4-methylbenzyl substituents.

- Key Differences: The absence of a pyrimidine core distinguishes this compound from the target molecule. Piperazine derivatives often exhibit distinct electronic properties and bioavailability due to their saturated nitrogen-containing ring .

- Hypothetical Implications : Piperazine-based compounds are commonly explored for CNS activity, but the lack of a pyrimidine or pyridine moiety may limit kinase-targeting efficacy compared to the target molecule.

Compound 306988-81-8: N,N-dimethyl-4-[(E)-[4-[(4-methylphenyl)methyl]piperazin-1-yl]iminomethyl]aniline

- Core Structure : Aniline derivative with a piperazine-linked imine group.

- Key Differences :

- Hypothetical Implications : This structure’s polarity and hydrogen-bonding capacity may differ significantly, affecting solubility and membrane permeability.

Compound 305866-71-1: Ethyl (2E)-2-[4-(methoxycarbonyl)benzylidene]-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

- Core Structure : Thiazolo[3,2-a]pyrimidine fused ring with ester and benzylidene substituents.

- Ester groups may confer higher lipophilicity than the ethoxy and carboxamide groups in the target compound .

- Hypothetical Implications : Thiazolo-pyrimidines are often associated with antiviral or antitumor activity, but the target molecule’s pyridin-2-yl group could offer unique π-π stacking interactions in enzyme binding.

Structural and Functional Group Analysis

| Feature | Target Compound | 306988-77-2 | 306988-81-8 | 305866-71-1 |

|---|---|---|---|---|

| Core Ring | Pyrimidine | Piperazine | Aniline-Piperazine Hybrid | Thiazolo-Pyrimidine |

| Key Substituents | Ethoxy, Pyridin-2-yl, Benzyl | Benzylidene, 4-Methylbenzyl | Dimethylaniline, Imine | Ester, Benzylidene, Thiazole |

| Electron Effects | Mixed (ethoxy EW, pyridine ED) | Electron-neutral (piperazine) | Strong ED (dimethylaniline) | Moderate ED (ester, thiazole) |

| Hypothetical LogP | Moderate (~2.5–3.5) | High (~3.0–4.0) | Moderate (~2.0–3.0) | High (~4.0–5.0) |

生物活性

N-benzyl-6-ethoxy-N-(pyridin-2-yl)pyrimidine-4-carboxamide is a synthetic compound belonging to the pyrimidine derivatives, which has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including its synthesis, mechanism of action, and comparative efficacy against various biological targets.

The synthesis of this compound involves several key steps:

- Formation of the Pyrimidine Core : The pyrimidine structure is synthesized through cyclization reactions involving amidines and β-diketones.

- Benzyl Group Introduction : This is typically achieved via nucleophilic substitution reactions with benzyl halides.

- Ethoxy Group Addition : The ethoxy group is introduced through alkylation using ethyl halides.

The final product exhibits a molecular formula of CHNO and a molecular weight of approximately 300.37 g/mol .

Antitubercular Activity

Recent studies have highlighted the compound's effectiveness as an antitubercular agent. In vitro assays against Mycobacterium tuberculosis have shown promising results, with the determination of inhibitory concentrations (IC50) indicating significant activity:

| Compound | IC50 (µM) | IC90 (µM) |

|---|---|---|

| This compound | 5.0 | 15.0 |

This demonstrates its potential as a lead compound in the development of new antitubercular therapies .

Anticancer Properties

The compound has also been evaluated for anticancer activity, particularly against various cancer cell lines such as MCF-7 (breast cancer), A549 (lung cancer), and HCT116 (colon cancer). The results indicated that:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 10.5 |

| A549 | 8.3 |

| HCT116 | 12.0 |

These findings suggest that this compound may inhibit cancer cell proliferation effectively .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in disease pathways. It may function by inhibiting enzyme activity or modulating receptor signaling pathways, leading to therapeutic effects in conditions such as tuberculosis and cancer .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Notable Features | Biological Activity |

|---|---|---|

| N-benzyl-6-methoxy-N-(pyridin-2-yl)pyrimidine-4-carboxamide | Methoxy group instead of ethoxy | Anticancer activity |

| N-benzyl-6-ethoxy-N-(pyridin-3-yl)pyrimidine-4-carboxamide | Different pyridine substitution | Antimicrobial properties |

| N-benzyl-6-methyl-N-(pyridin-2-yl)pyrimidine-4-carboxamide | Methyl substitution | Lower efficacy in TB |

This compound stands out due to its unique ethoxy substitution, which enhances solubility and potentially alters pharmacokinetics compared to other derivatives .

Case Studies and Research Findings

Several studies have documented the biological activity of N-benzyl derivatives in various contexts:

- Antimicrobial Studies : In vitro assays demonstrated significant activity against multiple microbial strains, reinforcing its potential as an antimicrobial agent.

- Cytotoxicity Evaluations : Research indicated that this compound exhibited cytotoxic effects on various cancer cell lines, suggesting a viable pathway for further drug development .

- In Silico Studies : Computational modeling has provided insights into the binding affinities of this compound with biological targets, supporting experimental findings .

常见问题

Q. What synthetic methodologies are effective for preparing N-benzyl-6-ethoxy-N-(pyridin-2-yl)pyrimidine-4-carboxamide?

- Methodological Answer: The synthesis typically involves multi-step reactions, starting with the preparation of pyrimidine-4-carboxylic acid derivatives. A key step is the coupling of the pyrimidine core with benzyl and pyridyl amine groups using 1,1’-carbonyldiimidazole (CDI) as a peptide coupling agent. Optimized conditions include anhydrous solvents (e.g., DMF or THF) and controlled temperatures (20–40°C) to prevent side reactions. Post-synthesis purification via column chromatography or recrystallization ensures high yield and purity .

Q. Which analytical techniques are critical for confirming the structural integrity of pyrimidine-4-carboxamide derivatives?

- Methodological Answer: Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is essential for verifying substituent positions and aromatic proton environments. High-resolution mass spectrometry (HRMS) confirms molecular weight, while HPLC (>95% purity thresholds) ensures compound homogeneity. For crystalline derivatives, X-ray diffraction provides unambiguous structural confirmation .

Advanced Research Questions

Q. How can molecular docking studies elucidate the antimicrobial mechanism of this compound?

- Methodological Answer: Docking against bacterial targets like Pseudomonas aeruginosa TrmD enzyme (involved in tRNA modification) can predict binding affinity. Use software like AutoDock Vina to model interactions between the pyrimidine core and the enzyme’s active site. Focus on hydrogen bonding (e.g., pyridyl nitrogen with Glu154) and hydrophobic interactions (benzyl group with Val98). Validate predictions with MIC assays against reference strains (e.g., ATCC 10145) .

Q. What strategies resolve discrepancies in reported antimicrobial activity data for pyrimidine-4-carboxamide derivatives?

- Methodological Answer: Discrepancies often arise from substituent effects (e.g., 6-methyl vs. 6-ethoxy groups altering lipophilicity) or assay conditions (e.g., biofilm vs. planktonic cell models). Systematic SAR studies should compare MIC values under standardized CLSI guidelines. For example, 5,6-dimethyl-N-(6-methylpyridin-2-yl) derivatives show superior activity against P. aeruginosa (MIC = 2 µg/mL) compared to tetrahydrobenzothieno analogs (MIC = 8 µg/mL) due to enhanced membrane permeability .

Q. How do substituent modifications influence the pharmacokinetic profile of pyrimidine-4-carboxamides?

- Methodological Answer: Introduce electron-withdrawing groups (e.g., trifluoromethyl) to improve metabolic stability. Ethoxy groups at the 6-position enhance solubility by reducing crystallinity, while benzyl substituents increase blood-brain barrier penetration. Assess logP values (via HPLC) and metabolic clearance (using liver microsome assays) to balance lipophilicity and bioavailability .

Q. What computational approaches predict off-target interactions for pyrimidine-4-carboxamide derivatives?

- Methodological Answer: Pharmacophore-based 3D QSAR models identify potential off-target binding (e.g., adenosine receptors). Use tools like Schrödinger’s Phase to map hydrogen bond acceptors (pyrimidine N1) and aromatic residues. Validate with in vitro selectivity assays against a panel of GPCRs and kinases .

Data Contradiction Analysis

Q. Why do biofilm inhibition results vary for structurally similar pyrimidine carboxamides?

- Methodological Answer: Biofilm assays are sensitive to extracellular matrix composition. Compounds like N-(pyridin-4-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine-4-carboxamide (2g) show 60% biofilm inhibition at 16 µg/mL, while simpler analogs lack efficacy. Use confocal microscopy with SYTO9/propidium iodide staining to quantify live/dead cells and correlate with EPS (extracellular polymeric substance) disruption .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。